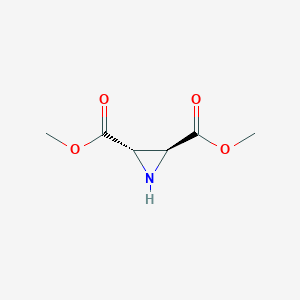

dimethyl (2S,3S)-aziridine-2,3-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

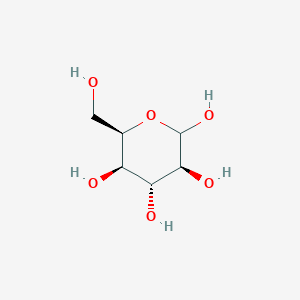

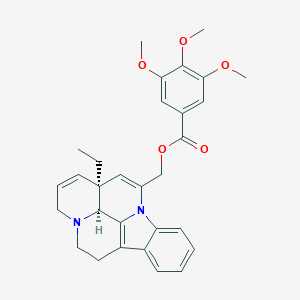

The compound “dimethyl (2S,3S)-aziridine-2,3-dicarboxylate” is a derivative of aziridine, which is a type of organic compound characterized by a three-membered ring structure containing two carbon atoms and one nitrogen atom . The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . The term “dimethyl” suggests that there are two methyl groups attached to the molecule, and “dicarboxylate” indicates the presence of two carboxylate groups, which are organic functional groups consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group.

Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, aziridine derivatives can be synthesized through various methods, including cyclization reactions . The introduction of the dimethyl dicarboxylate groups would likely involve further steps, possibly including esterification reactions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered aziridine ring, with the two chiral carbon atoms bearing the dimethyl dicarboxylate groups . The exact spatial arrangement of these groups would be determined by the (2S,3S) configuration.Chemical Reactions Analysis

Aziridines are known to participate in various chemical reactions, often involving the opening of the three-membered ring . The presence of the dicarboxylate groups could also allow for reactions involving these functional groups, such as ester hydrolysis or condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure . For example, the presence of the polar dicarboxylate groups could impact its solubility in different solvents.科学研究应用

Synthesis of Naturally Occurring Compounds

A study by Legters, Thijs, and Zwanenburg (1991) detailed the synthesis of naturally occurring (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid from diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate, showcasing its significance in producing substances identical to natural products Legters, J., Thijs, L., & Zwanenburg, B. (1991).

Photochromic Aziridines and Cycloadditions

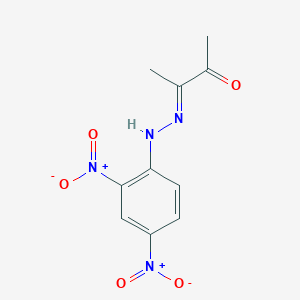

Schirmeister (1997) introduced dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate as a new photochromic aziridine, highlighting its reactivity in cycloadditions to form heterocycles and its cleavage reactions with nucleophiles Schirmeister, T. (1997).

Asymmetric Synthesis and Optical Activity

Harada and Nakamura (1978) demonstrated the asymmetric synthesis of N-substituted dimethyl aziridine-2,3-dicarboxylate leading to the formation of optically active aspartic acid, providing a pathway for producing substances with optical purity Harada, K., & Nakamura, I. (1978).

Thiazolidine Derivatives and Stereoselective Transformations

Mlostoń, Urbaniak, and Heimgartner (2002) explored the generation of 1,3-thiazolidine-dicarboxylates from thioketones and thermally generated azomethine ylides, indicating the potential for creating spirocyclic and cyclic compounds through stereoselective transformations Mlostoń, G., Urbaniak, K., & Heimgartner, H. (2002).

Enzymatic Hydrolysis and Enantioselectivity

Renold and Tamm (1993) reported on the hydrolysis of dimethyl aziridin-2,3-dicarboxylates using pig liver esterase, underlining the enzyme's enantioselectivity in transforming aziridines into half esters and diesters with defined absolute configurations Renold, P., & Tamm, C. (1993).

安全和危害

未来方向

The future research directions involving this compound could be diverse, depending on its potential applications. It could be of interest in the field of synthetic organic chemistry, given the reactivity of aziridines . If it exhibits biological activity, it could also be studied in the context of medicinal chemistry or drug discovery .

属性

IUPAC Name |

dimethyl (2S,3S)-aziridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPCJOIALQVHIX-IMJSIDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethyl (2S,3S)-aziridine-2,3-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)